(4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine
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Overview
Description
(4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine is an organic compound that features both bromine and fluorine atoms attached to a sulfonyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine typically involves the reaction of 4-bromophenylamine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for adding reagents, and more efficient methods for purifying the final product, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylsulfonylamines.
Oxidation and Reduction: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
(4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism by which (4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Protein-Ligand Interactions: It can interact with proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions, affecting protein function and stability.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)sulfonylamine: Lacks the fluorine atom, which may affect its reactivity and applications.
(2-Fluorophenyl)sulfonylamine:
(4-Bromophenyl)[(2-chlorophenyl)sulfonyl]amine: Contains a chlorine atom instead of fluorine, which may alter its electronic properties and reactivity.
Uniqueness
(4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens with the sulfonyl amine group provides a versatile scaffold for the development of new compounds with diverse functionalities.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2S/c13-9-5-7-10(8-6-9)15-18(16,17)12-4-2-1-3-11(12)14/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUDAZLHIJGDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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